Theophylline-d6
Overview
Description
Theophylline-d6, also known as 1,3-dimethylxanthine-d6, is a deuterium-labeled derivative of theophylline. Theophylline itself is a methylxanthine drug that is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Scientific Research Applications
Theophylline-d6 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of theophylline in the body.
Metabolic Profiling: Helps in identifying and quantifying metabolites of theophylline.
Drug Development: Used in the development and testing of new drugs, particularly in understanding drug interactions and metabolic pathways.
Biological Studies: Employed in studies involving enzyme kinetics and receptor binding.
Industrial Applications: Used in the production of deuterium-labeled compounds for various industrial applications
Mechanism of Action
Theophylline-d6 exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which results in bronchodilation.
Adenosine Receptor Blockade: Blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Histone Deacetylase Activation: Activates histone deacetylase, which has anti-inflammatory effects
Safety and Hazards
Future Directions
Theophylline, the non-deuterated form of Theophylline-d6, has been proposed as an adjuvant in the treatment of COVID-19 patients due to its bronchodilatory, immunomodulatory, and potentially antiviral mechanisms . It is also suggested that Theophylline may be used in the future for the treatment of bradyarrhythmias after cardiac transplantation, prophylactic medication to reduce the severity of nephropathy associated with intravenous administration of contrast material, therapy for breathing problems during sleep, and treatment for leukemias .
Biochemical Analysis
Biochemical Properties
Theophylline-d6 interacts with various enzymes and proteins. It inhibits phosphodiesterase isoenzymes, antagonizes adenosine, enhances catecholamine secretion, and modulates calcium fluxes . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound has several actions at a cellular level. It inhibits phosphodiesterase isoenzymes, antagonizes adenosine, enhances catecholamine secretion, and modulates calcium fluxes . These actions influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits phosphodiesterase, blocks adenosine receptors, and activates histone deacetylase . These actions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that theophylline has a half-life of about 8 hours, indicating its stability in the body
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study on dogs showed that a dosage of 10 mg/kg of a modified, compounded theophylline product achieved appropriate plasma drug concentrations in most dogs
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . This metabolism involves interactions with various enzymes and cofactors .
Transport and Distribution
This compound is well distributed within cells and tissues. It rapidly distributes into fat-free tissues and body water . It passes freely across the placenta, into breast milk, and into cerebrospinal fluid . The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline-d6 is synthesized by introducing deuterium atoms into theophylline. This can be achieved through various methods, including catalytic exchange reactions where theophylline is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of theophylline from its precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Theophylline-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: 1,3-dimethyluric acid
Reduction: Reduced forms of this compound
Substitution: Halogenated or other substituted derivatives of this compound.
Comparison with Similar Compounds
Theophylline-d6 is similar to other methylxanthine compounds such as caffeine and theobromine. its deuterium labeling makes it unique for research purposes. Here are some comparisons:
Caffeine: Both caffeine and theophylline are methylxanthines, but caffeine has a more pronounced central nervous system stimulant effect.
Theobromine: Theobromine is another methylxanthine with milder stimulant effects compared to theophylline.
Uniqueness: this compound’s deuterium labeling allows for more accurate tracking in metabolic studies, making it a valuable tool in pharmacokinetics and drug development .
Similar Compounds:
- Caffeine
- Theobromine
- 1,3-dimethyluric acid
- 3-methylxanthine
properties
IUPAC Name |
1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583081 | |
Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117490-39-8 | |
Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is theophylline-d6 used in this study instead of directly measuring theophylline levels?
A1: this compound is a deuterated form of theophylline, meaning it has a similar structure but with some hydrogen atoms replaced by deuterium (heavy hydrogen). This makes it chemically similar to theophylline but distinguishable by mass spectrometry. In this study [], this compound serves as an internal standard. It is added in a known concentration to the urine samples before analysis.
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